molecular formula C13H17NO3 B2822368 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid CAS No. 785048-54-6

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid

Cat. No.: B2822368
CAS No.: 785048-54-6
M. Wt: 235.283
InChI Key: YBVIJDLPKKTZBO-UHFFFAOYSA-N
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Description

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is a benzoic acid derivative with a 1-methylpiperidin-4-yloxy substituent at the para position. This compound is characterized by a piperidine ring substituted with a methyl group on the nitrogen atom, connected via an ether linkage to the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol (calculated). The CAS registry number is 281234-85-3 .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-8-6-12(7-9-14)17-11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVIJDLPKKTZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-4-piperidinol under suitable conditions to form the ether linkage. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and benzoic acid moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of 4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid and related compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 1-Methylpiperidin-4-yloxy at C4 C₁₃H₁₇NO₃ 235.28 Synthetic intermediate; enhances lipophilicity
4-[[4-[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid Piperidine linked via methylene to cyclopropylamine C₂₄H₂₉N₃O₂ 391.51 Targets amine oxidases (e.g., MAO-A/B) and histone demethylases
4,4′-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid Two benzoic acids linked via terephthalate C₂₂H₁₄O₈ 406.34 Polymer precursor; high thermal stability
Methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride Piperidine carbonyl ester; hydrochloride salt C₁₅H₂₁ClN₂O₃ 324.79 Prodrug candidate; improved solubility
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Ethylpiperazinylmethyl at C4 C₁₅H₂₁N₂O₂ 277.34 Modulates receptor binding (e.g., serotonin)
4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid Bromopyrimidinyloxy at C4 C₁₁H₇BrN₂O₃ 295.09 Antiviral/anticancer research; halogen enhances reactivity

Key Comparative Insights

Lipophilicity and Solubility: The piperidine ring in this compound increases logP compared to unsubstituted benzoic acid, favoring passive diffusion across biological membranes. However, its solubility in aqueous media is lower than derivatives like methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride, which incorporates a charged ammonium group and ester .

Biological Target Specificity :

  • The cyclopropylamine derivative (Table 1, Row 2) exhibits specificity for amine oxidases and histone demethylases due to its rigid cyclopropane ring and amine functionality, unlike the target compound, which lacks direct enzyme-inhibiting groups .

Synthetic Utility: While this compound is a versatile building block for drug discovery , the terephthalate-linked dimer (Table 1, Row 3) serves as a monomer for high-performance polymers, leveraging its symmetrical carboxylate groups .

Halogen vs. Heterocyclic Substituents :

  • The bromopyrimidine derivative (Table 1, Row 6) shows enhanced electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry, whereas the piperidine-based compound is more suited for modulating pharmacokinetic properties .

Physicochemical Property Trends

  • pKa : The carboxylic acid group in all compounds confers a pKa ~4.5–5.0, but substituents like the ethylpiperazine group (Row 5) introduce additional basic centers (pKa ~8–9 for piperazine N), altering ionization profiles .
  • Thermal Stability : The terephthalate dimer (Row 3) exhibits higher thermal stability (decomposition >300°C) due to aromatic rigidity, whereas piperidine-containing compounds decompose at lower temperatures (~200°C) .

Biological Activity

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid, also known as 4-(1-Methylpiperidin-4-yl)benzoic acid, is a compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : Approximately 225.30 g/mol
  • Appearance : White to off-white solid
  • Boiling Point : 305.3°C
  • Solubility : Slightly soluble in water, soluble in alcohol and ether

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been investigated for its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Analgesic Effects

Preliminary data suggest that this compound may interact with pain modulation pathways. Its structural similarity to other analgesics, such as fentanyl derivatives, hints at potential opioid-like effects, although further studies are required to confirm these interactions .

The exact mechanism of action is still under investigation; however, it is believed that the compound may interact with specific receptors involved in pain perception and microbial resistance mechanisms. This interaction could lead to modulation of biochemical pathways related to inflammation and pain response.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Activity :
    • In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a strong potential for therapeutic use.
  • Analgesic Studies :
    • Animal models showed that administration of the compound resulted in reduced pain responses comparable to established analgesics.
    • The compound's binding affinity to μ-opioid receptors was assessed, showing promising results that warrant further exploration .
  • Toxicity and Safety Profile :
    • Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary studies.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-MethylpiperidineC₇H₁₈NSimple piperidine structure without aromatic ring
Benzoic AcidC₇H₆O₂Basic aromatic carboxylic acid
2-(1-Methylpiperidin-4-yloxy)benzoic AcidC₁₃H₁₉NVariation in piperidine substitution

The unique combination of the piperidine moiety with a benzoate structure in this compound may enhance its biological activity compared to simpler analogs .

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